

Application Notes and Protocols for In-Vitro Studies with Ferrous Gluconate

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Compound of Interest

Compound Name: Ferrous Gluconate

Cat. No.: B096098

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrous gluconate, the iron (II) salt of gluconic acid, is a widely utilized iron supplement for treating iron deficiency anemia. In the realm of in-vitro research, it serves as a source of bioavailable ferrous iron (Fe^{2+}) to investigate cellular iron metabolism, signaling pathways, and the cellular responses to iron loading. Understanding the precise methodology for its dissolution and application in cell culture is paramount for obtaining reproducible and reliable experimental data.

These application notes provide a comprehensive guide to the preparation and use of **ferrous gluconate** for in-vitro studies, including detailed protocols for stock solution preparation, determination of cellular iron uptake, and analysis of downstream signaling events.

Data Presentation

Table 1: Properties and In-Vitro Parameters of **Ferrous Gluconate**

Parameter	Value	Source/Comment
Molecular Formula	C ₁₂ H ₂₂ FeO ₁₄ ·2H ₂ O	[1]
Molecular Weight	482.17 g/mol (dihydrate)	[1]
Appearance	Fine yellowish-grey or pale greenish-yellow powder	[1]
Solubility in Water	Soluble with slight heating.[1]	Practically insoluble in ethanol. [1]
Stability	Sensitive to light and air; Fe ²⁺ oxidizes to Fe ³⁺ . [2] Stable in acidic conditions (pH 3.5-4.5).	
Recommended Solvents for In-Vitro Use	Sterile, deoxygenated water or cell culture medium.	Based on solubility and cell compatibility.
Sterilization Method	Sterile filtration (0.22 µm filter).	Heat-labile, autoclaving not recommended.[3][4]
Typical In-Vitro Concentration Range	1 µM - 5 mM	Cell type and application-dependent.[5][6]
Caco-2 Cells	80 - 120 µM	To study iron absorption.[7]
HepG2 Cells	Concentrations leading to significant iron uptake have been studied.[8]	A study used up to 1000 µM ferrous ammonium citrate to establish an iron overload model.[9]
Kupffer Cells	5 - 50 µM (Fe ²⁺)	To study NF-κB activation.[10]
PC12 Cells	Non-transferrin-bound iron uptake is concentration-dependent.[11]	
Storage of Stock Solution	Aliquot and store at -20°C or -80°C, protected from light.[3]	Use of deoxygenated water and storage under an inert gas (e.g., nitrogen) can enhance stability.

Experimental Protocols

Protocol 1: Preparation of a Sterile Ferrous Gluconate Stock Solution

This protocol describes the preparation of a 100 mM **ferrous gluconate** stock solution for use in cell culture experiments.

Materials:

- **Ferrous gluconate** dihydrate powder (cell culture grade)
- Sterile, deoxygenated, ultrapure water (cell culture grade)
- Sterile 50 mL conical tubes
- Sterile 0.22 µm syringe filter
- Sterile syringes
- Laminar flow hood
- Vortex mixer
- Analytical balance

Procedure:

- **Prepare a deoxygenated solvent:** To minimize oxidation of Fe^{2+} , prepare deoxygenated water by boiling it for 30 minutes and then allowing it to cool to room temperature under a stream of nitrogen gas. Alternatively, sparge the water with nitrogen gas for at least 30 minutes.
- **Weighing:** In a laminar flow hood, accurately weigh 0.482 g of **ferrous gluconate** dihydrate powder and transfer it to a sterile 50 mL conical tube.
- **Dissolution:** Add 10 mL of sterile, deoxygenated, ultrapure water to the conical tube.

- **Mixing:** Vortex the solution until the **ferrous gluconate** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.^[1] The solution should be a pale greenish-yellow color.
- **Sterile Filtration:** Draw the **ferrous gluconate** solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
- **Aliquoting:** Dispense the sterile-filtered solution into sterile, light-protecting (amber) microcentrifuge tubes in appropriate volumes for your experiments.
- **Storage:** Store the aliquots at -20°C or -80°C for long-term storage.^[3] For short-term use, a fresh solution is recommended. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Cellular Iron Uptake using Ferritin ELISA

This protocol provides a method to quantify cellular iron uptake in Caco-2 cells by measuring the intracellular concentration of ferritin, an iron storage protein.

Materials:

- Caco-2 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
- Sterile **ferrous gluconate** stock solution (from Protocol 1)
- Phosphate-buffered saline (PBS), sterile
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- Human Ferritin ELISA kit
- Microplate reader

Procedure:

- **Cell Seeding:** Seed Caco-2 cells in 12-well plates at a density that allows them to reach confluency. Culture for 18-21 days to allow for differentiation.
- **Treatment:** Prepare working concentrations of **ferrous gluconate** in serum-free cell culture medium. A typical range to test for Caco-2 cells is 80-120 μM .^[7] Include an untreated control.
- **Incubation:** Remove the culture medium from the cells, wash once with sterile PBS, and add the **ferrous gluconate**-containing medium. Incubate for the desired time (e.g., 24 hours).
- **Cell Lysis:** After incubation, wash the cells three times with ice-cold PBS to remove any extracellular iron. Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
- **Lysate Collection:** Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Protein Quantification:** Determine the total protein concentration of each cell lysate using a BCA protein assay.
- **Ferritin ELISA:** Perform the ferritin ELISA according to the manufacturer's instructions, using the cell lysates.
- **Data Analysis:** Normalize the ferritin concentration to the total protein concentration for each sample. This will give the amount of ferritin per milligram of total protein (e.g., ng ferritin/mg protein).^[12]

Protocol 3: Western Blot Analysis of Phospho-ERK1/2 Activation

This protocol details the detection of ERK1/2 phosphorylation, a key event in the MAPK signaling pathway, in response to ferrous iron.

Materials:

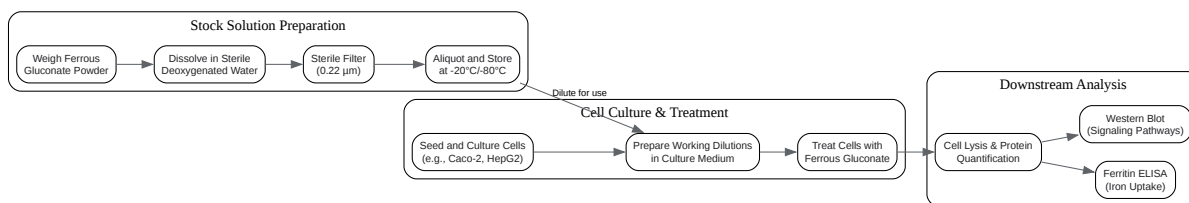
- Cells of interest (e.g., PC12 cells)
- Sterile **ferrous gluconate** stock solution
- Cell lysis buffer (containing protease and phosphatase inhibitors)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- Western blot imaging system

Procedure:

- Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with **ferrous gluconate** at the desired concentrations and for various time points. Include a vehicle-treated control.
- Cell Lysis: Following treatment, lyse the cells as described in Protocol 2, step 4 and 5.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting:
 - Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
 - Separate proteins by electrophoresis.

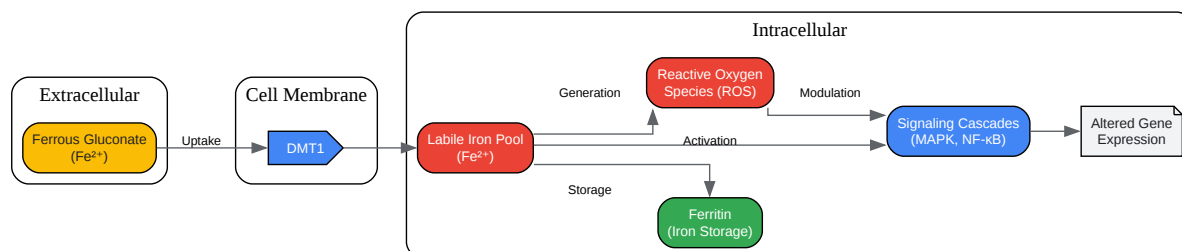
- Transfer the separated proteins to a PVDF membrane.[13]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. [14]
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
 - Wash the membrane with TBST.
- Detection: Apply the ECL substrate and visualize the bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[15]
- Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK indicates the level of ERK activation.

Mandatory Visualization



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Caption: Experimental workflow for **ferrous gluconate** in-vitro studies.



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